tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1934434-64-6) is a heterocyclic building block featuring an N-Boc-protected piperidine ring with a bromine atom at the 4-position and a hydroxymethyl substituent at the 3-position. Its molecular formula is C11H20BrNO3, with a molecular weight of 294.19 g/mol and a computed XLogP3-AA of 1.6.

Molecular Formula C11H20BrNO3
Molecular Weight 294.189
CAS No. 1934434-64-6
Cat. No. B2825290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate
CAS1934434-64-6
Molecular FormulaC11H20BrNO3
Molecular Weight294.189
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)CO)Br
InChIInChI=1S/C11H20BrNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3
InChIKeyJSZKEHPKDIJIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1934434-64-6) as a Piperidine Scaffold


tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1934434-64-6) is a heterocyclic building block featuring an N-Boc-protected piperidine ring with a bromine atom at the 4-position and a hydroxymethyl substituent at the 3-position [1]. Its molecular formula is C11H20BrNO3, with a molecular weight of 294.19 g/mol and a computed XLogP3-AA of 1.6 . The compound contains one hydrogen bond donor and three acceptors, resulting in a topological polar surface area of 49.8 Ų . Primarily utilized as a synthetic intermediate in medicinal chemistry, it enables downstream functionalization at the bromine site (cross‑couplings, nucleophilic substitutions) and the hydroxymethyl group (oxidation, esterification, ether formation) .

Risks of Generic Substitution for tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate


Substituting this compound with a simpler piperidine building block, such as the non‑halogenated tert‑butyl 3-(hydroxymethyl)piperidine-1-carboxylate or the hydroxyl analog, disrupts orthogonal reactivity and may stall synthetic sequences. The 4‑bromo substituent serves as a specific synthetic handle for transition‑metal‑catalyzed coupling or nucleophilic displacement, a functionality absent in the des‑bromo analog [1]. The 3‑hydroxymethyl group provides a longer, more flexible side chain than a hydroxyl group, enabling distinct reactivity and spatial reach for linker attachment compared to the 3‑hydroxy analog [2]. Impurity profiles, storage stability, and stereochemical outcomes in subsequent transformations are scaffold‑specific; generic replacement without revalidation risks failures in GMP intermediate production and target molecule purity .

Quantitative Differentiators of tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) for Membrane Penetration and Extraction

The introduction of bromine at the 4-position significantly increases lipophilicity compared to the non-halogenated analog. The target compound's XLogP3-AA is 1.6 [1], whereas tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate has an XLogP3-AA of 1.2 [2]. This quantitative shift influences membrane permeability and organic-solvent extractability.

Medicinal Chemistry Drug Design Lipophilicity

Increased Molecular Weight and Heavy Atom Count for Crystallographic Phasing

The bromine atom contributes to a higher molecular weight (294.19 g/mol [1]) and heavy atom count (16 [1]) compared to both the non-halogenated (215.29 g/mol, heavy atoms 14 [2]) and the fluoro analog (233.29 g/mol ). Bromine's anomalous scattering signal facilitates experimental phasing in macromolecular crystallography.

Structural Biology X-ray Crystallography Fragment-Based Drug Design

Greater Rotational Freedom and Linker Length Via Hydroxymethyl Group

The 3-hydroxymethyl substituent provides an extra rotatable bond (total 3 for the target [1]) compared to the 3-hydroxy analog (rotatable bond count = 2 [2]) and a longer reach. The extra -CH2- unit extends hydrogen-bond donor positioning, relevant in bifunctional degrader (PROTAC) linker design.

PROTAC Design Linker Chemistry Conformational Flexibility

Distinctive Bromine Isotope Signature for Quantitative Mass Spectrometry

Bromine's characteristic isotope distribution (approximately 1:1 ratio of 79Br and 81Br) provides a unique molecular ion pattern. The target compound's exact mass (293.06266 Da [1]) and isotopic envelope allow unambiguous identification in complex biological matrices, an advantage over the chloro, fluoro, and non-halogenated analogs.

Analytical Chemistry LC-MS Metabolism Studies

High-Value Application Scenarios for tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate in Research and Industry


Fragment Elaboration for Bromodomain and Kinase Inhibitor Programs

The 4-bromo substituent enables Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl groups for structure-activity relationship (SAR) exploration. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid for further derivatization or conjugated to a linker for bifunctional degrader (PROTAC) synthesis [1]. Researchers at Albert-Ludwigs-University of Freiburg and Sichuan University have deposited BRD4 bromodomain binding data for related piperidine scaffolds in BindingDB [2].

Crystallographic Probe for Ligand-Protein Complex Determination

The bromine atom's anomalous scattering at standard X-ray wavelengths (Cu Kα) provides a phase signal suitable for experimental phasing in protein-ligand co-crystallography. The 3-hydroxymethyl and 4-bromo groups provide two distinct sites for hydrogen bonding and halogen bonding, respectively, increasing the probability of ordered binding. This dual reactivity is absent in the non-halogenated and 3-hydroxy analogs [1][3].

Metabolic Stability Assessment via Bromine Isotope Tracking

The 1:1 bromine isotope ratio provides a distinct doublet in LC-HRMS, enabling selective identification and quantification of the parent compound and metabolites in microsomal or hepatocyte stability assays without synthetic radiolabeling. This analytical advantage reduces cost and synthesis time compared to 14C or 3H labeling [1].

Enantioselective Synthesis of Chiral Piperidine-Derived APIs

The undefined stereocenters at C3 and C4 (both stereogenic centers) allow for chiral resolution or asymmetric synthesis approaches to produce enantiomerically pure intermediates. The Boc protective group is compatible with a wide range of reaction conditions, enabling multi-step routes to active pharmaceutical ingredients where stereochemistry is critical [1][3].

Quote Request

Request a Quote for tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.